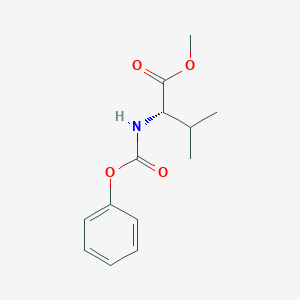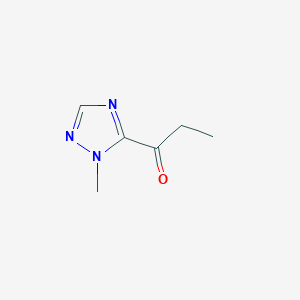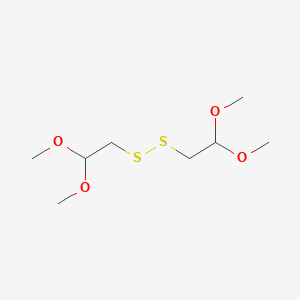
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole, also known as BCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. In agriculture, this compound has been used as a pesticide due to its insecticidal and antifungal properties. In material science, this compound has been used as a building block for the synthesis of different compounds with potential applications in electronics and optoelectronics (Zhang et al., 2019).
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating different signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and inflammation (Li et al., 2017).
Biochemical and Physiological Effects
This compound has been shown to have different biochemical and physiological effects depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to have antioxidant and anti-inflammatory effects. At high concentrations, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain (Wang et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole in lab experiments is its high potency and specificity. This compound has been shown to have a higher potency and specificity compared to other compounds with similar structures. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on different cell types at high concentrations (Zhang et al., 2019).
Direcciones Futuras
There are several future directions for the research on 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole. One of the directions is to explore the potential applications of this compound in medicine, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to investigate the potential use of this compound as a pesticide in agriculture. Additionally, the synthesis of new compounds based on this compound can be explored for potential applications in material science (Gao et al., 2017).
Conclusion
In conclusion, this compound is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods, and its mechanism of action is not fully understood. This compound has been shown to have different biochemical and physiological effects depending on the concentration and duration of exposure. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
Métodos De Síntesis
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole can be synthesized using different methods. One of the most common methods involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting hydrazide with 4-bromoacetophenone. This method results in the formation of this compound with a yield of around 70% (Gao et al., 2017).
Propiedades
IUPAC Name |
4-bromo-5-(2-chlorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-7-5-12-13-9(7)6-3-1-2-4-8(6)11/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXAEGIYDBVHIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














